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Abstract
5-Methylbenzo[d]oxazole-2(3H)-thione is a heterocyclic compound of significant interest in

synthetic and medicinal chemistry. As a derivative of the benzoxazole scaffold, a privileged

structure in drug discovery, it serves as a versatile building block for more complex molecules

and exhibits potential biological activity. This guide provides a comprehensive overview of its

core chemical properties, including a detailed synthesis protocol, in-depth analysis of its

molecular structure and tautomerism, characteristic spectroscopic data, key reactivity patterns,

and its applications in modern research. The content is structured to deliver not only factual

data but also the underlying chemical principles, offering field-proven insights for professionals

in the field.

Introduction and Molecular Overview
5-Methylbenzo[d]oxazole-2(3H)-thione, with the molecular formula C₈H₇NOS and a

molecular weight of 165.21 g/mol , belongs to the family of benzoxazole-2-thiones.[1] The core

of this molecule is a bicyclic system where a benzene ring is fused to an oxazole ring. A methyl

group is substituted at the 5-position of the benzene ring, and a thione (C=S) group is present

at the 2-position of the oxazole moiety.
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One of the most critical chemical features of this and related compounds is its existence in a

tautomeric equilibrium between the thione form and the thiol form (5-methylbenzo[d]oxazol-2-

thiol).[2] This thione-thiol tautomerism dictates the molecule's reactivity, allowing it to act as an

ambidentate nucleophile, with reaction pathways available at both the nitrogen and sulfur

atoms.[2] This dual reactivity is fundamental to its utility as a synthetic intermediate. The

benzoxazole scaffold itself is found in various naturally occurring and synthetic compounds with

a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties.[3][4]

Caption: Thione-thiol tautomeric equilibrium.

Synthesis Pathway and Experimental Protocol
The most direct and common synthesis of 5-methylbenzo[d]oxazole-2(3H)-thione involves

the cyclocondensation of 2-amino-4-methylphenol with a thiocarbonyl source.[5][6][7] While

reagents like carbon disulfide in the presence of a strong base are effective, a simpler and

high-yielding method involves the direct fusion of the aminophenol with thiourea.[2]

2-Amino-4-methylphenol

Heat (e.g., 200°C)
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5-Methylbenzo[d]oxazole-2(3H)-thione

 Cyclocondensation
+ NH₃ + H₂O 
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Caption: Synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione.

Detailed Experimental Protocol: Synthesis via Thiourea
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This protocol is adapted from established procedures for analogous benzoxazole-2-thiones.[2]

Reactant Preparation: In a 50 mL round-bottom flask, combine equimolar amounts of 2-

amino-4-methylphenol (e.g., 1.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

Homogenization: Thoroughly mix the solid reactants using a spatula until a uniform,

homogenized powder is obtained.

Reaction: Equip the flask with a condenser and heat the mixture in an oil bath preheated to

200°C. The solid mixture will melt and react.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a

hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-3

hours.

Work-up and Purification:

Allow the reaction mixture to cool to room temperature, upon which it will solidify.

Dissolve the crude solid in a minimal amount of hot ethanol.

Allow the solution to cool slowly to room temperature and then place it in an ice bath to

facilitate crystallization.

Collect the crystalline product by vacuum filtration, wash with a small amount of cold

ethanol, and dry under vacuum.

Causality Note: The choice of solventless heating (fusion) is a green chemistry approach that

often leads to higher yields and avoids the use of potentially hazardous solvents. Thiourea

serves as a safer alternative to the highly flammable and volatile carbon disulfide.

Spectroscopic Characterization
Accurate characterization of the synthesized compound is critical. The following data represent

the expected spectroscopic signatures for 5-methylbenzo[d]oxazole-2(3H)-thione.
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Spectroscopic Data Characteristic Features

¹H NMR (DMSO-d₆)

* ~13.0-14.0 ppm: Broad singlet, 1H (N-H proton

of the thione tautomer).[8] * ~7.0-7.5 ppm:

Multiplet, 3H (aromatic protons). * ~2.3 ppm:

Singlet, 3H (methyl protons, -CH₃).

¹³C NMR (DMSO-d₆)

* ~180 ppm: C=S (thiocarbonyl carbon), a key

diagnostic peak.[8] * ~150 ppm, ~141 ppm: C-O

and C-N carbons of the oxazole ring. * ~110-

135 ppm: Aromatic carbons. * ~21 ppm: Methyl

carbon (-CH₃).

FT-IR (KBr, cm⁻¹)

* ~3100-3200 cm⁻¹: N-H stretching, indicative of

the thione form.[2] * ~1250-1350 cm⁻¹: C=S

stretching. * ~1600, ~1480 cm⁻¹: Aromatic C=C

stretching. * Absence of S-H stretch (~2550

cm⁻¹) confirms the thione tautomer

predominates in the solid state.[2]

Mass Spec. (EI)

* m/z 165: Molecular ion peak [M]⁺. *

Fragmentation: Common fragmentation patterns

for benzoxazoles involve the loss of CO, HCN,

and cleavage of the heterocyclic ring.[9]

Chemical Reactivity: The Role of Ambident
Nucleophilicity
The thione-thiol tautomerism endows the molecule with two nucleophilic centers: the exocyclic

sulfur atom (in the thiol form) and the endocyclic nitrogen atom (in the thione form). This allows

for selective functionalization with various electrophiles.

N- vs. S-Alkylation
The reaction with alkylating agents, such as alkyl halides, can yield either S-substituted or N-

substituted products. The selectivity is often governed by the reaction conditions.
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S-Alkylation: Typically favored under neutral or mildly acidic conditions, or in the absence of

a strong base. The sulfur atom in the thiol tautomer is a soft nucleophile and reacts readily

with soft electrophiles.[2]

N-Alkylation: Generally requires a strong base (e.g., NaH, K₂CO₃) to deprotonate the

nitrogen atom of the more stable thione tautomer, forming a resonance-stabilized anion that

can then react with the electrophile.

S-Alkylation Pathway N-Alkylation Pathway

5-Methylbenzo[d]oxazole-2(3H)-thione

2-(Alkylthio)-5-methylbenzo[d]oxazole

 Thiol Tautomer 

3-Alkyl-5-methylbenzo[d]oxazole-2(3H)-thione

 Thione Tautomer 

Electrophile (R-X)

Neutral / Mildly Acidic Conditions Strong Base (e.g., NaH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a
versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8477190/
https://www.benchchem.com/product/b1585142?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585142?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/5-methyl-2-3-dihydro-1-3-benzoxazole-2-thione-22876-22-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC8477190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8477190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives
[article.sapub.org]

5. echemi.com [echemi.com]

6. 2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc [chemsrc.com]

7. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. beilstein-journals.org [beilstein-journals.org]

9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

To cite this document: BenchChem. [5-Methylbenzo[d]oxazole-2(3H)-thione chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585142#5-methylbenzo-d-oxazole-2-3h-thione-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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